1-Amino-2,5-dimethylhexan-2-ol
Overview
Description
1-Amino-2,5-dimethylhexan-2-ol is an organic compound with the molecular formula C8H19NO and a molecular weight of 145.24 g/mol. This compound is characterized by its unique structure, featuring an amino group (-NH2) attached to a hexane ring with two methyl groups (-CH3) and a hydroxyl group (-OH) at the second carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-2,5-dimethylhexan-2-ol can be synthesized through various organic synthesis methods. One common approach involves the reaction of 2,5-dimethylhexan-2-one with ammonia in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically takes place under mild conditions, such as room temperature and atmospheric pressure, to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-2,5-dimethylhexan-2-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound, typically under acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound, often in anhydrous ether or alcohol solvents.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable electrophiles in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding aldehydes, ketones, or carboxylic acids, depending on the extent of oxidation.
Reduction: Reduction reactions can produce amines or alcohols as major products.
Substitution: Substitution reactions can result in the formation of various alkylated derivatives of the compound.
Scientific Research Applications
1-Amino-2,5-dimethylhexan-2-ol has several scientific research applications across various fields:
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It may serve as a precursor or intermediate in the synthesis of biologically active compounds, such as pharmaceuticals or agrochemicals.
Medicine: The compound's derivatives could be explored for potential therapeutic applications, including the development of new drugs.
Industry: It can be utilized in the production of specialty chemicals, polymers, and other industrial materials.
Mechanism of Action
The mechanism by which 1-amino-2,5-dimethylhexan-2-ol exerts its effects depends on its specific application. For example, in pharmaceutical research, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
1-Amino-2-methylpentan-2-ol
1-Amino-3-methylhexan-2-ol
1-Amino-2,4-dimethylhexan-2-ol
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Properties
IUPAC Name |
1-amino-2,5-dimethylhexan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO/c1-7(2)4-5-8(3,10)6-9/h7,10H,4-6,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFNYFUUQXHUIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C)(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1155915-96-0 | |
Record name | 1-amino-2,5-dimethylhexan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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